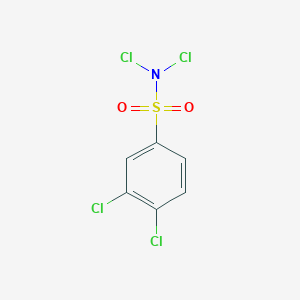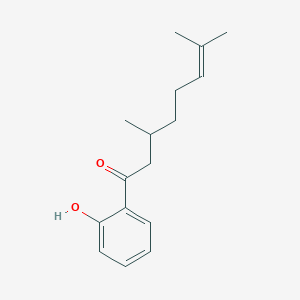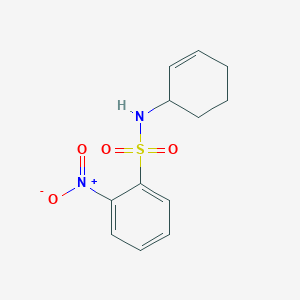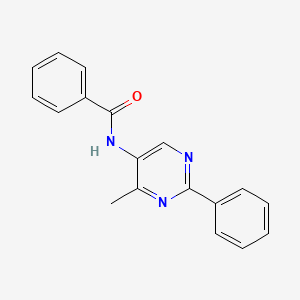
N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a pyrimidine ring substituted with a methyl and phenyl group, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method reported involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its eco-friendly nature, low reaction times, and high yields .
Industrial Production Methods
In an industrial setting, the production of benzamide derivatives, including this compound, often involves high-temperature reactions between carboxylic acids and amines. The use of solid acid catalysts and ultrasonic irradiation can enhance the efficiency and sustainability of the process .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: It is used in the production of pharmaceuticals, plastics, and other industrial materials.
Mecanismo De Acción
The mechanism of action of N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide involves its interaction with specific molecular targets. For instance, as a quorum sensing inhibitor, it binds to and inhibits the signaling pathways that bacteria use for communication and biofilm formation. This disruption can prevent bacterial colonization and resistance .
Comparación Con Compuestos Similares
Similar Compounds
N-(Pyrimidin-2-yl)alkyl/arylamide derivatives: These compounds also exhibit quorum sensing inhibitory activity and have been studied for their potential antimicrobial properties.
N-4-fluoro-pyrazol-5-yl-benzamide: This compound has been evaluated for its antifungal activity and potential as a succinate dehydrogenase inhibitor.
N-4-chloro-pyrazol-5-yl-benzamide: Similar to the fluoro derivative, this compound has shown promising antifungal properties.
Uniqueness
N-(4-Methyl-2-phenylpyrimidin-5-yl)benzamide stands out due to its specific structural features and its potential as a quorum sensing inhibitor. Its unique combination of a pyrimidine ring and benzamide moiety contributes to its distinct chemical and biological properties.
Propiedades
Número CAS |
649746-01-0 |
|---|---|
Fórmula molecular |
C18H15N3O |
Peso molecular |
289.3 g/mol |
Nombre IUPAC |
N-(4-methyl-2-phenylpyrimidin-5-yl)benzamide |
InChI |
InChI=1S/C18H15N3O/c1-13-16(21-18(22)15-10-6-3-7-11-15)12-19-17(20-13)14-8-4-2-5-9-14/h2-12H,1H3,(H,21,22) |
Clave InChI |
XIIIOVPCUZVRLF-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=NC=C1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-{[3-(Hexyloxy)-4-(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12600648.png)
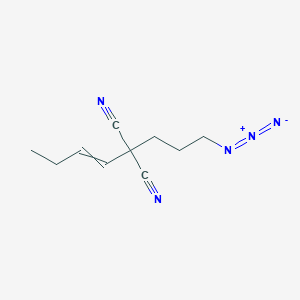
![4-Methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid](/img/structure/B12600657.png)
![Propan-2-yl [(2R)-oxiran-2-yl]acetate](/img/structure/B12600667.png)
![Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12600676.png)
![Methyl [2-(cyanomethyl)phenyl]acetate](/img/structure/B12600679.png)
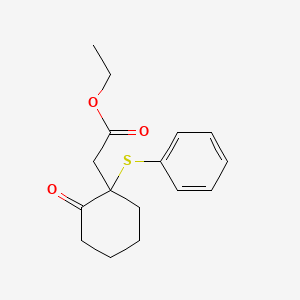
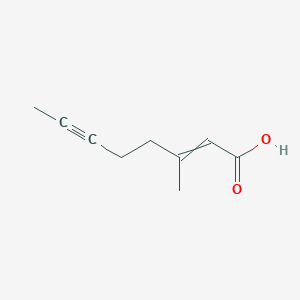
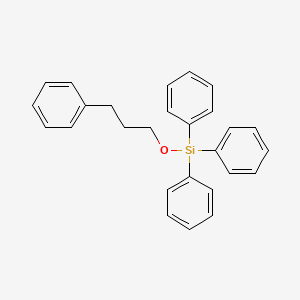
![2-([1,1'-Biphenyl]-2-yl)-4-methyl-1,3-thiazole](/img/structure/B12600727.png)
